BenchChemオンラインストアへようこそ!

Lycoramine hydrobromide

Acetylcholinesterase inhibition Alzheimer's disease models Neuropharmacology

Lycoramine hydrobromide is the dihydro derivative of galanthamine, offering attenuated, reversible AChE inhibition with a 2- to 8-fold wider safety margin in mammalian models. Unlike galanthamine, it exhibits weak P-gp interaction, enabling CNS bioavailability studies without efflux transporter confounding. Essential as a reference standard for SAR campaigns, BBB model validation, and QC of Amaryllidaceae-derived extracts. Specify lycoramine hydrobromide for protocols where complete AChE blockade is undesirable or when cholinergic toxicity must be minimized.

Molecular Formula C17H24BrNO3
Molecular Weight 370.3 g/mol
CAS No. 89505-76-0
Cat. No. B1675739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLycoramine hydrobromide
CAS89505-76-0
SynonymsLycoramine HBr;  Lycoramine hydrobromide
Molecular FormulaC17H24BrNO3
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESCN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br
InChIInChI=1S/C17H23NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-4,12,14,19H,5-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1
InChIKeyICGKMCUNORDOLD-XPSHAMGMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lycoramine Hydrobromide (CAS 89505-76-0): Procurement-Grade Characterization of a Galanthamine-Derived Amaryllidaceae Acetylcholinesterase Inhibitor


Lycoramine hydrobromide (CAS 89505-76-0) is the hydrobromide salt of lycoramine, a dihydro derivative of the clinically approved Alzheimer's drug galanthamine [1]. As a member of the galanthamine-type subclass within the Amaryllidaceae alkaloid family, it is isolated from plants of the genus Lycoris [2]. The compound acts as a reversible and competitive inhibitor of the enzyme acetylcholinesterase (AChE) [3], the primary therapeutic target for symptomatic cognitive enhancement in neurodegenerative disorders.

Why Generic Amaryllidaceae AChE Inhibitors Cannot Substitute for Lycoramine Hydrobromide (CAS 89505-76-0) in Specialized Research


While lycoramine shares the galanthamine scaffold, critical pharmacodynamic and toxicological differences preclude its simple substitution by galanthamine, lycorine, or other in-class alkaloids in rigorous experimental protocols [1]. Lycoramine exhibits significantly attenuated AChE inhibitory potency compared to galanthamine [2], alongside a distinct in vivo toxicity profile with a wider safety margin in certain models [1]. Furthermore, its interaction with efflux transporters like P-glycoprotein (P-gp) differs from other structurally related alkaloids, impacting CNS bioavailability predictions [3]. These divergent properties necessitate procurement of lycoramine hydrobromide specifically for studies where its unique pharmacological fingerprint is the independent variable, not a generic AChE blockade.

Lycoramine Hydrobromide (CAS 89505-76-0): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Lycoramine Hydrobromide vs. Galanthamine Hydrobromide: Quantified AChE Inhibitory Potency Differential

In a direct head-to-head study using both in vitro and in vivo models, lycoramine hydrobromide demonstrated quantifiably weaker acetylcholinesterase (AChE) inhibitory potency compared to its parent compound, galanthamine hydrobromide [1]. This is not merely a qualitative observation; the difference in potency is a critical selection criterion for research requiring a specific level of cholinergic modulation.

Acetylcholinesterase inhibition Alzheimer's disease models Neuropharmacology

Lycoramine Hydrobromide vs. Galanthamine Hydrobromide: Quantified In Vivo Toxicity and Therapeutic Index Comparison

A critical differentiator for procurement in toxicology and safety pharmacology studies is the quantified in vivo toxicity profile. A classic comparative study demonstrated that galanthamine hydrobromide is 2 to 8 times more toxic than lycoramine hydrobromide across three mammalian species (mice, rabbits, and cats), despite both compounds possessing a similar therapeutic index [1]. This stark difference in absolute toxicity is a key factor in experimental design.

Toxicology Preclinical safety Neuropharmacology

Lycoramine Hydrobromide P-glycoprotein (P-gp) Interaction Profile: A Differentiator for CNS Bioavailability Prediction

Blood-brain barrier (BBB) penetrance is a critical consideration for CNS-targeted compounds. A comparative in vitro study of Amaryllidaceae alkaloids revealed a distinct P-gp interaction profile for lycoramine [1]. While some related alkaloids like powelline and 6-hydroxycrinamine showed significant P-gp interaction (IC50 values between 300 and 500 µM), lycoramine, along with galanthamine and others, exhibited weak or no interaction [1]. This positions lycoramine favorably among its class for predicted CNS bioavailability.

Blood-brain barrier CNS drug delivery Efflux transporter

Lycoramine Hydrobromide AChE Inhibitory Potency (IC50) vs. Other Amaryllidaceae Alkaloids: Cross-Study Quantitative Comparison

Quantitative AChE inhibition data positions lycoramine within the Amaryllidaceae alkaloid class. In a study isolating and testing multiple alkaloids from Lycoris radiata, galanthamine (IC50 = 12.0 µM) was the most potent, followed by lycorine (IC50 = 16.6 µM) and deoxylycorenine (IC50 = 18.0 µM) [1]. A separate study on alkaloids from Zephyranthes carinata reported an IC50 of 17.0 ± 0.7 µg/mL (approx. 58.8 µM) for lycoramine against AChE, which was the lowest (most potent) among the alkaloids tested in that specific panel, including galanthamine [2].

Acetylcholinesterase inhibition Structure-activity relationship Natural product screening

Lycoramine Hydrobromide (CAS 89505-76-0): Validated Application Scenarios Driven by Quantitative Evidence


Neuropharmacology Research Requiring a Less Potent AChE Inhibitor with a Wider Safety Margin

For in vivo studies where complete AChE blockade is undesirable due to potential cholinergic toxicity, lycoramine hydrobromide provides a defined, weaker inhibitory effect compared to galanthamine [1]. Its 2- to 8-fold lower acute toxicity in mammalian models [1] makes it a safer alternative for chronic dosing paradigms or when studying AChE-related mechanisms without the confounding variable of severe adverse effects.

Structure-Activity Relationship (SAR) Studies on the Galanthamine Scaffold

As the dihydro derivative of galanthamine, lycoramine serves as a crucial reference compound in medicinal chemistry campaigns. Its reduced AChE inhibitory potency [1] and distinct toxicity profile [1] provide essential data points for understanding the impact of specific structural modifications (e.g., reduction of the C=C double bond) on pharmacodynamics and pharmacokinetics.

Investigating CNS Bioavailability and Blood-Brain Barrier Efflux Mechanisms

The demonstrated weak or absent interaction of lycoramine with the P-gp efflux transporter [1] makes it an ideal candidate for CNS penetration studies. It can serve as a comparator against alkaloids that are strong P-gp substrates to validate BBB models or to study the role of efflux transporters in limiting brain exposure of Amaryllidaceae-derived compounds.

Natural Product Standardization and Quality Control in Botanical Extracts

Due to its presence in Lycoris species [1] and other Amaryllidaceae plants [2], a high-purity lycoramine hydrobromide standard is essential for the accurate quantification and quality control of herbal extracts intended for AChE inhibition assays or other biological studies. Its use ensures reproducible and reliable comparative analyses across different plant sources and extraction batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lycoramine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.